6,7-Dihydroindolizin-3(5H)-one
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Overview
Description
6,7-Dihydroindolizin-3(5H)-one: is a heterocyclic compound that features a fused ring system consisting of a pyridine ring and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Dihydroindolizin-3(5H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-pyridinecarboxaldehyde with an appropriate amine, followed by cyclization under acidic or basic conditions to form the indolizine ring system.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and controlled reaction environments to facilitate the cyclization process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 6,7-Dihydroindolizin-3(5H)-one can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into more reduced forms, potentially altering its chemical properties.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nucleophiles are commonly employed in substitution reactions.
Major Products Formed:
Oxidation: Oxidized derivatives with altered electronic properties.
Reduction: Reduced forms with potentially different reactivity.
Substitution: Substituted derivatives with new functional groups.
Scientific Research Applications
Chemistry: 6,7-Dihydroindolizin-3(5H)-one is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research into the pharmacological properties of this compound includes its potential use as a drug lead compound.
Industry: In industrial applications, this compound may be used in the synthesis of materials with specific properties, such as dyes and polymers.
Mechanism of Action
The mechanism by which 6,7-Dihydroindolizin-3(5H)-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets and influencing biological pathways.
Comparison with Similar Compounds
Indolizine: A structurally related compound with a similar fused ring system.
Pyrrolizine: Another related compound with a different arrangement of the fused rings.
Uniqueness: 6,7-Dihydroindolizin-3(5H)-one is unique due to its specific ring fusion and the presence of a carbonyl group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C8H9NO |
---|---|
Molecular Weight |
135.16 g/mol |
IUPAC Name |
6,7-dihydro-5H-indolizin-3-one |
InChI |
InChI=1S/C8H9NO/c10-8-5-4-7-3-1-2-6-9(7)8/h3-5H,1-2,6H2 |
InChI Key |
PMICPBCLWQIMMZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC=C2C=CC(=O)N2C1 |
Origin of Product |
United States |
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